Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of sulfonylated tetrahydroquinolines. This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further functionalized with an ethyl carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
Carbamates, including Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, interact with their targets by forming a carbamate group . This group is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage .
Biochemical Pathways
Carbamates are known to be involved in the metabolism of arginine by wine yeasts and lactic acid bacteria .
Pharmacokinetics
It is known that ethyl carbamate is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .
Result of Action
It is known that ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found in fermented foods and alcoholic beverages . The presence of ethyl carbamate in these products can be influenced by various factors, including the fermentation process, storage conditions, and the presence of precursors .
Biochemical Analysis
Biochemical Properties
Carbamates, a group to which this compound belongs, are known to interact with various enzymes and proteins . They can modulate inter- and intramolecular interactions with target enzymes or receptors
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbamates are known to participate in hydrogen bonding through the carboxyl group and the backbone NH . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate remains to be determined.
Metabolic Pathways
Carbamates are widely utilized in medicinal chemistry and can interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves a multi-step process:
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Formation of Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring system.
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Sulfonylation: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the phenylsulfonyl group at the desired position on the tetrahydroquinoline ring.
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Carbamate Formation: : The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the sulfonylated tetrahydroquinoline with ethyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate serves as a versatile intermediate for the construction of complex molecular architectures. Its unique functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The tetrahydroquinoline scaffold is known for its biological activity, and the presence of the phenylsulfonyl and carbamate groups can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the material science industry, derivatives of this compound are investigated for their potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)carbamate
Uniqueness
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the specific positioning of the phenylsulfonyl and carbamate groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The position of these groups can affect the compound’s ability to interact with different molecular targets, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHRSCCPVUMJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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